molecular formula C14H26BNO4 B8129687 1-(Morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one

1-(Morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one

Cat. No.: B8129687
M. Wt: 283.17 g/mol
InChI Key: HDSVAPJGLHJSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one is a complex organic compound that features a morpholine ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one involves its interaction with specific molecular targets. The morpholine ring and dioxaborolane group can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: What sets 1-(Morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one apart from similar compounds is its unique combination of the morpholine ring and dioxaborolane group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

1-morpholin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO4/c1-13(2)14(3,4)20-15(19-13)7-5-6-12(17)16-8-10-18-11-9-16/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSVAPJGLHJSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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